An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a specialized organoboron compound, is a valuable reagent in modern organic synthesis. Its unique substitution pattern, featuring both a methyl and a trifluoromethoxy group on the phenyl ring, imparts distinct electronic and steric properties that are of significant interest in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, explores its potential applications, and offers detailed experimental protocols for its use, particularly in palladium-catalyzed cross-coupling reactions.
Core Chemical Properties and Identification
2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
| Property | Value | Source |
| CAS Number | 850033-39-5 | [1][2][3][4] |
| Molecular Formula | C8H8BF3O3 | [2][4][5] |
| Molecular Weight | 219.95 g/mol | [2][3][4][5] |
| IUPAC Name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Synonyms | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | [3] |
Molecular Structure:
Caption: 2D structure of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid.
Spectroscopic Data
While a comprehensive public database of spectroscopic data for this specific compound is limited, general characteristics can be inferred from related structures. For isomeric (trifluoromethoxy)phenylboronic acids, detailed 1H, 13C, 11B, and 19F NMR spectroscopic studies have been conducted.[6][7] These studies are invaluable for the characterization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid. Researchers can expect to see characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid in the 1H NMR spectrum. The 13C NMR would show distinct signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom. The 11B NMR chemical shift is indicative of a tricoordinate boronic species.[7] The 19F NMR would display a singlet corresponding to the trifluoromethoxy group.
Reactivity and Stability
Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo protodeboronation, especially under harsh basic or acidic conditions. The stability of the C-F bonds in the trifluoromethoxy group is generally high under a wide range of acidic and basic conditions.
The primary utility of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In this reaction, the boronic acid is activated by a base, which facilitates the transmetalation step with the palladium catalyst.
The presence of the electron-withdrawing trifluoromethoxy group can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Conversely, the ortho-methyl group introduces steric hindrance, which may influence the reaction kinetics and potentially require more robust catalytic systems or higher reaction temperatures to achieve efficient coupling. The interplay of these electronic and steric effects makes this reagent a unique tool for fine-tuning molecular structures.
Applications in Organic Synthesis and Drug Discovery
While specific, published applications of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid are not widely documented in peer-reviewed literature, its structure suggests significant potential in several areas:
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Drug Discovery and Medicinal Chemistry: The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. Therefore, this boronic acid serves as a key building block for introducing the 2-methyl-4-(trifluoromethoxy)phenyl moiety into potential therapeutic agents. Phenylboronic acids with trifluoromethyl or trifluoromethoxy groups are used in the synthesis of biologically active molecules, including inhibitors of various enzymes and modulators of protein function.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental profile of agrochemicals. This reagent can be used to synthesize novel pesticides and herbicides.
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Materials Science: Biaryl structures are fundamental components of many advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The unique electronic properties conferred by the trifluoromethoxy group make this boronic acid an attractive building block for the synthesis of new functional materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using 2-Methyl-4-(trifluoromethoxy)phenylboronic acid with an aryl bromide.
Reaction:
Materials:
-
2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Instrumentation:
-
Schlenk flask or reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.).
-
Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Causality: The solvent system is chosen to ensure the solubility of all reactants. Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Causality: Elevated temperatures are often necessary to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle, particularly with sterically hindered substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Causality: The aqueous workup removes the inorganic salts and other water-soluble impurities. Column chromatography is a standard method for purifying organic compounds based on their polarity.
-
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all chemical reagents, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a specialized building block with significant potential for the synthesis of novel organic molecules in the fields of drug discovery, agrochemicals, and materials science. Its unique combination of a sterically demanding methyl group and an electron-withdrawing trifluoromethoxy group offers chemists a valuable tool for creating complex and functionally diverse compounds. While detailed characterization and application studies for this specific molecule are still emerging, the principles of boronic acid chemistry and the known effects of its constituent functional groups provide a strong foundation for its effective utilization in research and development.
References
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 2a biotech. 2-METHYL-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID.
- 1PlusChem. 850033-39-5 | 2-Methyl-4-(Trifluoromethoxy)Phenylboronic Acid.
- Parchem. 2-Methyl-4-Trifluoromethoxyphenylboronic Acid (Cas 850033-39-5).
- AccelaChem. 850033-39-5,2-Methyl-4-(trifluoromethoxy)phenylboronic Acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. parchem.com [parchem.com]
- 4. 850033-39-5,2-Methyl-4-(trifluoromethoxy)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1pchem.com [1pchem.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

